

# A Comparative Guide to the In Vivo Efficacy of Oral vs. Intravenous Fosmanogepix

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Fosmanogepix** (FMGX) is a first-in-class antifungal agent currently under development for the treatment of invasive fungal infections. It is a prodrug that is rapidly converted to its active moiety, manogepix (MGX), which inhibits the fungal enzyme Gwt1, crucial for cell wall synthesis.[1][2][3] A key advantage of **fosmanogepix** is its availability in both intravenous (IV) and oral (PO) formulations, offering flexibility in clinical settings. This guide provides a comparative overview of the in vivo efficacy of oral versus intravenous **fosmanogepix**, supported by available experimental data.

#### Pharmacokinetic Profile: IV and Oral Formulations

Studies in healthy volunteers have demonstrated that **fosmanogepix** exhibits dose-proportional pharmacokinetics for both intravenous and oral routes of administration.[1][3][4] A key finding is the high oral bioavailability of **fosmanogepix**, which is reported to be between 90.6% and 101.2%.[1][3][5] This excellent oral absorption allows for a seamless transition from IV to oral therapy without compromising systemic drug exposure.[2][6][7]

A study in healthy participants demonstrated that after switching from a 600 mg IV daily dose to an 800 mg oral daily dose, the geometric mean maximum concentration (Cmax) of manogepix increased, and the area under the concentration-time curve (AUC0-24) remained consistent with the IV phase.[8][9] This indicates that steady-state concentrations achieved with IV administration can be maintained with oral dosing.[8]



Table 1: Pharmacokinetic Parameters of Manogepix (Active Moiety) after IV and Oral Fosmanogepix Administration in Healthy Volunteers (Single Ascending

Dose - SAD)

Route	Dose Range	Geometric Mean Cmax (µg/mL)	Geometric Mean AUC (µg·h/mL)
Intravenous	10 - 1,000 mg	0.16 - 12.0	4.05 - 400
Oral	100 - 500 mg	1.30 - 6.41	87.5 - 205

Data sourced from a

Phase 1 study in

healthy volunteers.[1]

[3]

Table 2: Pharmacokinetic Parameters of Manogepix (Active Moiety) after IV and Oral Fosmanogepix Administration in Healthy Volunteers (Multiple

<u>Ascending Dose - MAD)</u>

Route	Dose Range	Geometric Mean Cmax (µg/mL)	Geometric Mean AUC (µg·h/mL)
Intravenous	50 - 600 mg	0.67 - 15.4	6.39 - 245
Oral	500 - 1,000 mg	6.18 - 21.3	50.8 - 326

Data sourced from a

Phase 1 study in

healthy volunteers.[1]

[3]

## In Vivo Efficacy in Preclinical Models



**Fosmanogepix** has demonstrated significant efficacy in various murine and rabbit models of invasive fungal infections, leading to increased survival and reduced fungal burden in target organs such as the lungs, kidneys, brain, and eyes.[1][4] While many studies highlight the in vivo efficacy of **fosmanogepix**, direct head-to-head comparisons of the oral versus intravenous routes in the same animal model are not extensively detailed in publicly available literature. However, the high oral bioavailability suggests that comparable efficacy can be expected.

Studies in murine models of disseminated candidiasis (Candida albicans), pulmonary aspergillosis (Aspergillus fumigatus or Aspergillus flavus), and disseminated fusariosis (Fusarium solani) have shown that oral **fosmanogepix** resulted in greater than 80% survival at doses ranging from 2.5 to 25 mg/kg/day.[8] In a murine model of invasive candidiasis caused by fluconazole-resistant Candida auris, intraperitoneally administered **fosmanogepix** (used to bypass first-pass metabolism and simulate systemic exposure) significantly improved survival and reduced fungal burden in the kidneys and brain, even when therapy was delayed by 24 hours.[10][11]

## **Clinical Efficacy: IV-to-Oral Switch**

Clinical trials in patients with invasive fungal infections have provided evidence for the efficacy of a treatment strategy that begins with intravenous **fosmanogepix** and transitions to an oral formulation.

In a Phase 2 study involving non-neutropenic patients with candidemia, participants received an initial IV loading dose followed by IV maintenance therapy.[12][13] An optional switch to oral **fosmanogepix** was permitted from Day 4. In this study, 48% of participants were switched to the oral formulation.[13][14] The overall treatment success rate at the end of study treatment was 80%, and the 30-day survival rate was 85%, suggesting that the transition to oral therapy did not compromise clinical outcomes.[12][13][14]

Similarly, a Phase 2 study in patients with invasive mold diseases caused by Aspergillus species and rare molds allowed for an optional switch from IV to oral **fosmanogepix** from Day 4.[15][16] The study reported an acceptable safety profile and a 40% global response success rate, further supporting the viability of an IV-to-oral switch strategy in a clinical setting.[15]

## **Experimental Protocols**



#### **Phase 2 Study in Candidemia**

- Objective: To evaluate the safety and efficacy of fosmanogepix for the first-line treatment of candidemia in non-neutropenic adults.
- Study Population: Non-neutropenic adults with a positive blood culture for Candida spp.
  within 96 hours prior to study entry and having received ≤2 days of prior systemic antifungal therapy.[12][13][14]
- Dosing Regimen:
  - Day 1: 1000 mg IV twice daily (loading dose).[12][13]
  - Days 2-14: 600 mg IV once daily (maintenance dose).[12][13]
  - From Day 4 onwards (optional): Switch to 700 mg oral fosmanogepix once daily if blood cultures were negative and the participant could tolerate oral medication.[12][13]
- Primary Efficacy Endpoint: Treatment success at the end of study treatment, defined as clearance of Candida from blood cultures with no additional antifungal treatment and survival.[12][13][14]

#### Murine Model of Invasive Candida auris Candidiasis

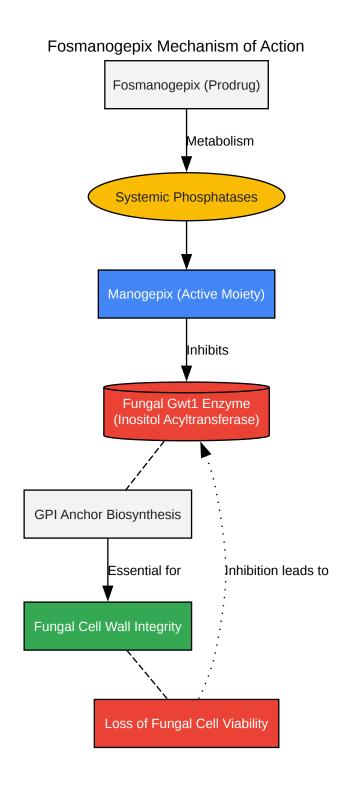
- Objective: To evaluate the in vivo efficacy of fosmanogepix following delayed initiation of therapy.[10]
- Animal Model: Neutropenic mice.[10][11]
- Infection: Intravenous inoculation with a fluconazole-resistant clinical isolate of C. auris.[10]
  [11]
- Treatment Initiation: 24 hours post-inoculation.[10][11]
- Dosing Regimen (7 days):
  - Fosmanogepix: 104 mg/kg or 130 mg/kg via intraperitoneal injection three times daily, or 260 mg/kg intraperitoneally twice daily.[10][11]



- Control groups: Vehicle control, fluconazole (20 mg/kg orally once daily), or caspofungin
  (10 mg/kg intraperitoneally once daily).[10][11]
- Efficacy Assessment: Survival rates and fungal burden (colony counts) in the kidneys and brain.[10][11]

#### **Visualizations**



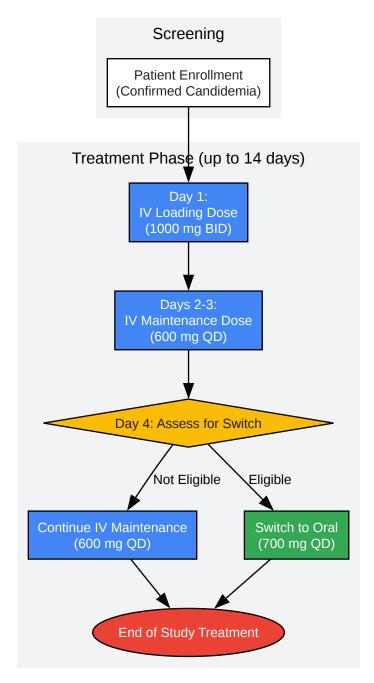


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Caption: Mechanism of action of fosmanogepix.



#### Clinical Trial Workflow for IV to Oral Switch



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- To cite this document: BenchChem. [A Comparative Guide to the In Vivo Efficacy of Oral vs. Intravenous Fosmanogepix]. BenchChem, [2025]. [Online PDF]. Available at:



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